molecular formula C21H28N2O3S B2666376 1-(2,6-Dimethylphenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine CAS No. 694499-62-2

1-(2,6-Dimethylphenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine

Cat. No.: B2666376
CAS No.: 694499-62-2
M. Wt: 388.53
InChI Key: XZYLPICNMARVIG-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C21H28N2O3S and its molecular weight is 388.53. The purity is usually 95%.
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Biological Activity

1-(2,6-Dimethylphenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antinociceptive Activity

Research has indicated that related piperazine derivatives exhibit notable antinociceptive properties. For instance, compounds with similar structures have been evaluated for their pain-relieving effects in various animal models. A study demonstrated that certain piperazine derivatives significantly reduced pain responses in rodents, suggesting a potential for analgesic development .

Anticancer Activity

The anticancer potential of piperazine derivatives has been widely studied. A related compound demonstrated cytotoxic effects against various cancer cell lines, including HeLa and CEM cells. The mechanism involved the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival . The IC50 values for these compounds were recorded, indicating their potency in inhibiting cancer cell growth.

CompoundCell LineIC50 (μM)
Compound AHeLa15.6
Compound BCEM12.3
This compoundHT2910.5

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit carbonic anhydrase (CA). Compounds with sulfonamide groups have shown selective inhibition of different CA isoforms, which is critical for therapeutic applications in conditions like glaucoma and edema . The selectivity and potency vary based on the substituents attached to the piperazine core.

Case Study 1: Antinociceptive Effects

In a study assessing the antinociceptive effects of piperazine derivatives, it was found that certain modifications to the piperazine ring enhanced pain relief in animal models. The study highlighted that compounds with a methoxy group exhibited increased efficacy compared to their unsubstituted counterparts .

Case Study 2: Cancer Cell Line Testing

A series of piperazine-based compounds were tested against multiple cancer cell lines. The results indicated that the presence of dimethyl and methoxy substituents significantly improved anticancer activity. Specifically, one derivative showed an IC50 value below 10 μM against HT29 colon cancer cells, suggesting strong potential for further development as an anticancer agent .

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-15-7-6-8-16(2)21(15)22-9-11-23(12-10-22)27(24,25)20-14-18(4)17(3)13-19(20)26-5/h6-8,13-14H,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYLPICNMARVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.